
2-(3,5-Dimethylphenyl)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a dimethylphenyl group attached to a propan-2-amine backbone, which is further stabilized by the addition of hydrochloride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to reductive amination using a suitable amine, such as isopropylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding ketone or carboxylic acid.
Reduction: The major product is the fully reduced amine.
Substitution: The major products are N-alkylated amines.
Applications De Recherche Scientifique
2-(3,5-Dimethylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter analogs.
Medicine: Investigated for potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethylphenyl)propan-2-amine hydrochloride
- 2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride
- 2-(3,5-Dimethylphenyl)ethanamine hydrochloride
Uniqueness
2-(3,5-Dimethylphenyl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired.
Propriétés
Formule moléculaire |
C11H18ClN |
|---|---|
Poids moléculaire |
199.72 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-8-5-9(2)7-10(6-8)11(3,4)12;/h5-7H,12H2,1-4H3;1H |
Clé InChI |
YZIFRNLGKHXTBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)(C)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


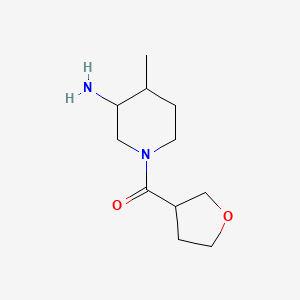
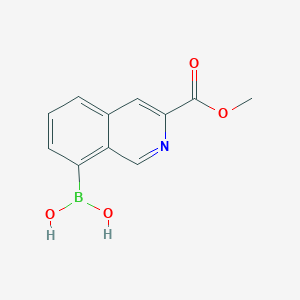
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride](/img/structure/B15329635.png)
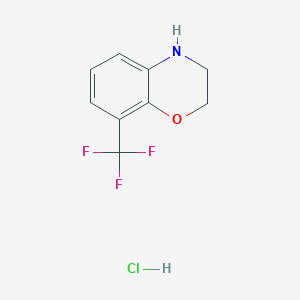

![2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)

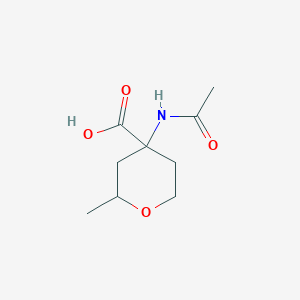
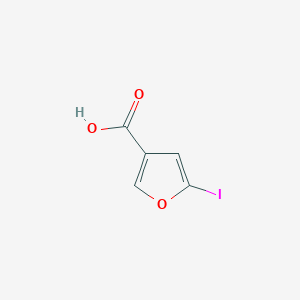
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329684.png)

![3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15329694.png)
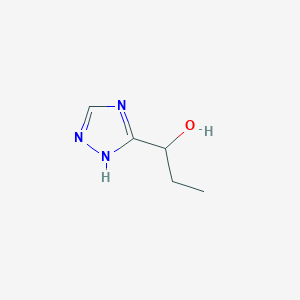
![4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid](/img/structure/B15329704.png)
